4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261964-35-5
VCID: VC0036561
InChI: InChI=1S/C14H8FNO3/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19)
SMILES: C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)O)C#N
Molecular Formula: C14H8FNO3
Molecular Weight: 257.22

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 1261964-35-5

Cat. No.: VC0036561

Molecular Formula: C14H8FNO3

Molecular Weight: 257.22

* For research use only. Not for human or veterinary use.

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid - 1261964-35-5

Specification

CAS No. 1261964-35-5
Molecular Formula C14H8FNO3
Molecular Weight 257.22
IUPAC Name 4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoic acid
Standard InChI InChI=1S/C14H8FNO3/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19)
Standard InChI Key FUQIYGVUFPSIRX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)O)C#N

Introduction

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound belonging to the biphenyl family. It is characterized by the presence of a cyano group, a fluorine atom, a hydroxyl group, and a carboxylic acid functional group, making it a versatile compound with potential applications in medicinal chemistry and materials science.

Synthesis Methodologies

The synthesis of 4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity. Polar aprotic solvents like dimethylformamide (DMF) can enhance reaction rates in nucleophilic substitutions. While specific synthesis protocols for this compound are not detailed in the available literature, general biphenyl synthesis often involves multi-step reactions including protection, acylation, and deprotection steps .

Chemical Reactions and Applications

This compound can participate in various chemical reactions, such as esterification, which typically requires an acid catalyst and heat. In medicinal chemistry, biphenyl derivatives like this compound may act by modulating biological pathways through interactions with specific receptors or enzymes. For instance, similar biphenyl derivatives have shown activity against certain cancer cell lines by inhibiting specific kinases involved in cell proliferation.

Analytical Techniques

Relevant analytical techniques used to characterize this compound include nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). These methods help confirm the compound's structure and properties.

Potential Applications

4'-Cyano-3-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid has potential applications in medicinal chemistry and materials science. Its versatility as a chemical building block is being explored across these domains.

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